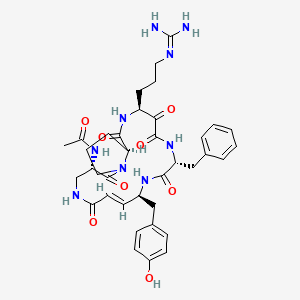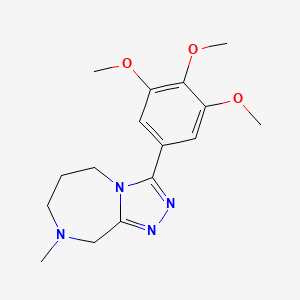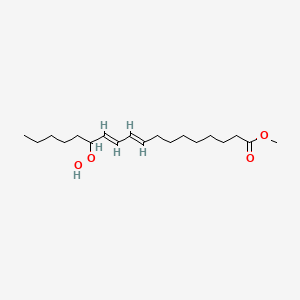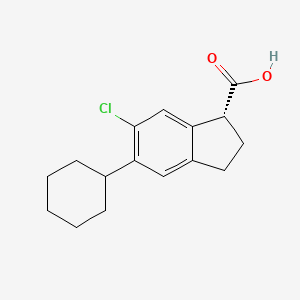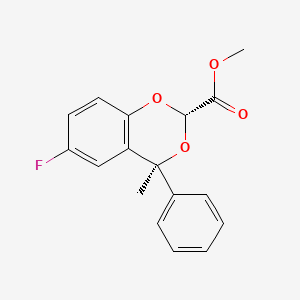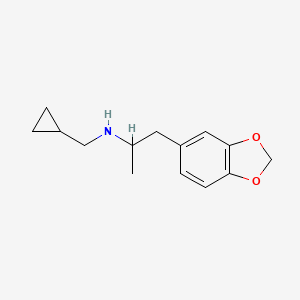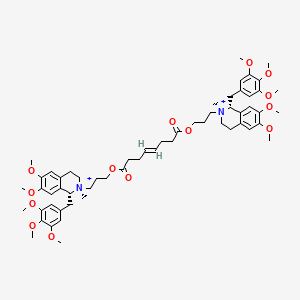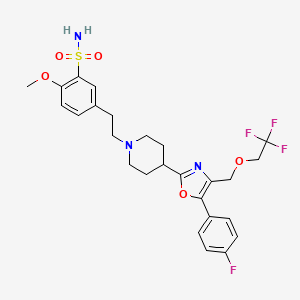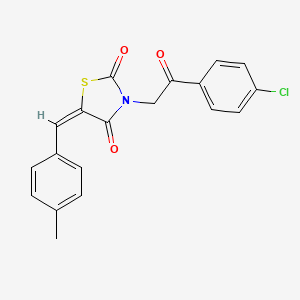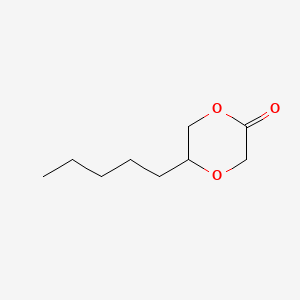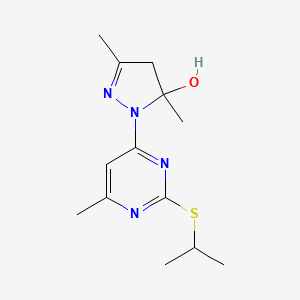
(1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid is a chemical compound with a unique structure that includes a hexahydro-pyrrolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of pyrrolizine derivatives under specific reaction conditions. For instance, the reduction of 1H-pyrrolizin-1-amine, hexahydro-, (1S,7aR)- can be performed using hydrogenation techniques .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes typically require the use of specialized equipment and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Researchers investigate its interactions with biological molecules to understand its role in cellular signaling and metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and treatment of various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.
Mechanism of Action
The mechanism of action of (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to (1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid include (1S)-Camphor-10-Sulphonic acid and 2-[(1S,7aR)-hexahydro-1H-pyrrolizin-1-ylamino]acetic acid .
Uniqueness: What sets this compound apart from similar compounds is its specific structural configuration and the resulting chemical properties. This uniqueness allows it to be used in specialized applications where other compounds may not be suitable.
Properties
CAS No. |
488-07-3 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)/t6-,7+/m0/s1 |
InChI Key |
BZYGCNOHXFJSTG-NKWVEPMBSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](CCN2C1)C(=O)O |
Canonical SMILES |
C1CC2C(CCN2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


